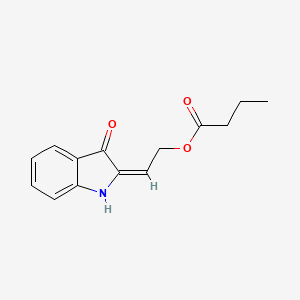

2-(3-Oxoindolin-2-ylidene)ethyl butyrate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

[(2E)-2-(3-oxo-1H-indol-2-ylidene)ethyl] butanoate |

InChI |

InChI=1S/C14H15NO3/c1-2-5-13(16)18-9-8-12-14(17)10-6-3-4-7-11(10)15-12/h3-4,6-8,15H,2,5,9H2,1H3/b12-8+ |

InChI Key |

PGFIGEQPPPYPTO-XYOKQWHBSA-N |

Isomeric SMILES |

CCCC(=O)OC/C=C/1\C(=O)C2=CC=CC=C2N1 |

Canonical SMILES |

CCCC(=O)OCC=C1C(=O)C2=CC=CC=C2N1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 3 Oxoindolin 2 Ylidene Ethyl Butyrate and Analogues

Reactivity of the Exocyclic C=C Double Bond.

The exocyclic C=C double bond in 2-(3-oxoindolin-2-ylidene)ethyl butyrate (B1204436) and its analogues is electron-deficient due to the conjugation with the adjacent carbonyl group of the oxindole (B195798) ring. This polarization makes the β-carbon atom highly susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions.

Nucleophilic addition to the activated exocyclic double bond is a common reactivity pathway for 2-alkylideneindolin-3-ones. nih.gov A variety of nucleophiles can participate in this Michael-type addition. For instance, in the synthesis of related 2-(3-oxoindolin-2-ylidene)acetonitriles, the conjugate addition of a cyanide anion to an ortho-nitrochalcone precursor is a key step that triggers a cascade cyclization. nih.govresearchgate.net This highlights the electrophilic nature of the double bond, which readily accepts nucleophiles.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the β-carbon of the exocyclic double bond, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final addition product. The reactivity can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

| Nucleophile | Product Type | Key Features |

| Cyanide | β-cyano-oxindole | Triggers cascade reactions in related systems. nih.gov |

| Amines | β-amino-oxindole | Formation of a new carbon-nitrogen bond. |

| Thiols | β-thio-oxindole | Formation of a new carbon-sulfur bond. |

| Grignard Reagents | β-alkyl/aryl-oxindole | Formation of a new carbon-carbon bond. youtube.com |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions).

The electron-deficient exocyclic double bond of 2-(3-oxoindolin-2-ylidene)ethyl butyrate is an excellent dienophile or dipolarophile for cycloaddition reactions. These reactions are powerful tools for the construction of complex heterocyclic systems.

In 1,3-dipolar cycloadditions, the double bond can react with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. For example, the reaction with an azide (B81097) would yield a triazoline ring fused to the oxindole core. The regioselectivity and stereoselectivity of these reactions are often high and can be predicted by frontier molecular orbital theory. While specific examples with this compound are not detailed in the provided literature, the general reactivity of similar α,β-unsaturated systems suggests this is a feasible and synthetically useful transformation. rsc.orgresearchgate.net

| Dipole | Cycloadduct | Reaction Type |

| Azomethine ylide | Pyrrolidine-fused oxindole | [3+2] Cycloaddition |

| Nitrile oxide | Isoxazoline-fused oxindole | [3+2] Cycloaddition |

| Diazomethane | Pyrazoline-fused oxindole | [3+2] Cycloaddition |

Stereoselective Transformations.

The planar nature of the exocyclic double bond allows for the possibility of stereoselective transformations, leading to the formation of chiral centers at the α- and β-positions of the side chain. The use of chiral catalysts, auxiliaries, or reagents can induce facial selectivity in nucleophilic additions and cycloadditions.

For instance, asymmetric Michael additions of nucleophiles to the exocyclic double bond can be achieved using chiral organocatalysts or metal complexes. Similarly, diastereoselective cycloaddition reactions can be accomplished by using a chiral 1,3-dipole or by employing a chiral Lewis acid to coordinate to the carbonyl group, thereby directing the approach of the dipole to one face of the molecule. While direct examples for the title compound are scarce, the principles of stereoselective synthesis are broadly applicable to this class of compounds.

Reactions Involving the Ester Linkage.

The ethyl butyrate moiety of the molecule introduces another site for chemical modification, primarily through reactions at the ester carbonyl group.

Hydrolysis and Transesterification.

The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-oxoindolin-2-ylidene)acetic acid, and ethanol (B145695). Basic hydrolysis is typically irreversible due to the formation of the carboxylate salt.

Transesterification can be achieved by reacting this compound with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol as it is formed. For example, reaction with methanol (B129727) would yield methyl 2-(3-oxoindolin-2-ylidene)butyrate. The enzymatic transesterification of ethyl butyrate to other esters has been studied, suggesting that similar biocatalytic methods could be applied. scilit.com

| Reaction | Reagents | Product |

| Hydrolysis | H3O+ or OH- | 2-(3-Oxoindolin-2-ylidene)acetic acid |

| Transesterification | R'OH, H+ or base | 2-(3-Oxoindolin-2-ylidene)alkyl butyrate |

Modifications of the Butyrate Chain.

While reactions directly on the butyrate chain without affecting the ester linkage are less common, modifications can be envisioned. For instance, if the butyrate chain contained other functional groups, these could be selectively manipulated. However, for the parent compound, reactions typically occur at the more reactive ester carbonyl or the α,β-unsaturated system.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The mechanisms of reactions involving this compound and its analogues are often elucidated through a combination of product analysis, computational studies, and to a lesser extent, kinetic and spectroscopic investigations. acs.org

A prominent reaction pathway for these compounds is the [3+2] 1,3-dipolar cycloaddition. For instance, the reaction with azomethine ylides, generated in situ from isatin (B1672199) and an amino acid, proceeds via a concerted or stepwise mechanism to form spiro-pyrrolidinyl oxindoles. nih.govmdpi.com The high diastereoselectivity observed in many of these reactions is often rationalized by the preferred transition state geometries, which can be modeled using computational methods. acs.org The reaction of 2-(2-oxoindoline-3-ylidene)acetates with nitrones has been found to be reversible, with the regio- and stereoselectivity being dependent on both the structure of the reactants and the reaction conditions. mdpi.com

In the one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, a related class of compounds, the proposed mechanism involves a base-assisted aldol (B89426) condensation followed by a Michael-type addition of a cyanide anion. This triggers a reductive cyclization cascade. researchgate.netnih.govexlibrisgroup.commdpi.com Optimization studies for this reaction, which can be considered a form of kinetic analysis, have shown that factors like reactant concentration and the choice of acid are crucial for achieving high yields and minimizing side products. researchgate.netnih.gov

Spectroscopic methods, particularly ¹H and ¹³C NMR, are instrumental in determining the structure and stereochemistry of the reaction products. For example, the relative stereochemistry of cycloadducts is often assigned based on ¹H NMR spectroscopic data. researchgate.net In more detailed studies, the structures of key products are confirmed by single-crystal X-ray crystallography, which provides definitive proof of the proposed mechanistic pathway. nih.govresearchgate.net While direct kinetic monitoring of these reactions using techniques like UV-Vis or in-situ NMR spectroscopy is less commonly reported in the surveyed literature, the optimization of reaction conditions provides indirect evidence of the underlying kinetics. researchgate.net

The proposed mechanism for the 1,3-dipolar cycloaddition of an azomethine ylide with a 2-(3-oxoindolin-2-ylidene) derivative is depicted below, illustrating the formation of a spiro-pyrrolidinyl oxindole.

A plausible reaction mechanism for the synthesis of spiropyrrolidine oxindoles involves the in situ generation of an azomethine ylide from isatin and L-proline, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile like a maleate (B1232345) derivative. nih.gov

Structural Characterization and Spectroscopic Analysis of 2 3 Oxoindolin 2 Ylidene Ethyl Butyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

To confirm the molecular structure, a full suite of NMR experiments would be necessary.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling

A ¹H NMR spectrum would be essential to identify all non-equivalent protons and their immediate electronic environments. Key expected signals would include those for the aromatic protons on the indolinone ring, the vinyl proton, and the protons of the ethyl and butyrate (B1204436) groups. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide critical information about the connectivity of the atoms. For instance, the multiplicity of the signals for the ethyl group (a quartet and a triplet) and the butyrate chain would help confirm their structures.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. Distinct signals would be expected for the carbonyl carbons (C=O) of the lactam and the ester, the aromatic carbons of the benzene (B151609) ring, the sp² hybridized carbons of the exocyclic double bond, and the sp³ hybridized carbons of the ethyl and butyrate moieties. The chemical shifts would be indicative of the functional group to which each carbon belongs.

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques would be required to piece together the full molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, confirming adjacent protons within the butyrate chain and the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule, for example, linking the ethyl group to the ester oxygen and the butyrate carbonyl, and connecting the exocyclic vinyl proton to the indolinone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for:

N-H stretching of the lactam in the indolinone ring.

C=O stretching for both the lactam and the ester carbonyl groups, which would likely appear as strong, distinct bands.

C=C stretching for the exocyclic double bond and the aromatic ring.

C-H stretching for the aromatic and aliphatic portions of the molecule.

C-O stretching for the ester linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular weight, allowing for the determination of the exact elemental formula. This would serve as a definitive confirmation of the compound's chemical composition, distinguishing it from other molecules with the same nominal mass.

Without access to these specific experimental datasets for 2-(3-Oxoindolin-2-ylidene)ethyl butyrate, a detailed and accurate scientific article on its structural characterization cannot be generated. The information is not currently available in the public domain.

An article on the structural and spectroscopic analysis of this compound cannot be generated as requested. Extensive searches for scientific literature and data have yielded no specific X-ray crystallography or Ultraviolet-Visible (UV-Vis) spectroscopy information for this particular chemical compound.

The user's instructions to focus solely on "this compound" and to not introduce any information outside the explicit scope of the provided outline cannot be fulfilled due to the absence of research findings for this specific molecule in the public domain.

While data exists for structurally related compounds, such as other derivatives of (3-Oxoindolin-2-ylidene)acetic acid, the strict adherence to the specified compound as per the instructions prevents the use of this information as a substitute. Therefore, the creation of an accurate and scientifically sound article with the required data tables and detailed research findings is not possible at this time.

Computational Chemistry and Theoretical Modeling of 2 3 Oxoindolin 2 Ylidene Ethyl Butyrate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of 2-(3-Oxoindolin-2-ylidene)ethyl butyrate (B1204436). These methods model the distribution of electrons within the molecule, which dictates its chemical and physical properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust method for predicting the ground state properties of molecules. For compounds analogous to 2-(3-Oxoindolin-2-ylidene)ethyl butyrate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). biointerfaceresearch.comnih.gov These calculations reveal key structural parameters like bond lengths and angles. For instance, in similar planar indole (B1671886) derivatives, the five- and six-membered rings of the core structure are found to be nearly coplanar. nih.govresearchgate.net DFT also allows for the calculation of total energy, dipole moment, and the distribution of electron density, which is crucial for understanding intermolecular interactions. nih.gov

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) analysis provides a detailed picture of the electronic distribution and energy levels within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. biointerfaceresearch.com In related oxindole (B195798) structures, the HOMO is typically located over the electron-rich aromatic ring system, while the LUMO is distributed across the electron-deficient α,β-unsaturated carbonyl system. nih.govnih.gov This separation of frontier orbitals is characteristic of donor-acceptor molecules and is fundamental to their electronic properties. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for this compound based on related compounds

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Electron-donating capability |

| LUMO Energy | ~ -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV | Chemical reactivity & stability |

Note: These values are illustrative and derived from computational studies on analogous molecules. Actual values would require specific DFT calculations.

Conformational Analysis and Energy Landscapes

The ethyl butyrate side chain of the molecule introduces conformational flexibility due to several rotatable single bonds. researchgate.net Conformational analysis is used to identify the different spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating the dihedral angles of the side chain and calculating the energy of each resulting structure, an energy landscape can be mapped. This process identifies the lowest-energy conformer, which is the most stable and likely to be the most populated state under equilibrium conditions. Such studies on similar esters reveal multiple possible minima on the potential energy surface, with the final observed structure often being a balance between steric and electronic effects. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure validation. DFT calculations can predict vibrational frequencies corresponding to infrared (IR) spectra. For example, the characteristic carbonyl (C=O) stretching frequency in the oxindole ring is a prominent feature. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions, predicting the ultraviolet-visible (UV-Vis) absorption spectrum and identifying the wavelengths of maximum absorption (λmax). biointerfaceresearch.comnih.gov Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated to aid in the assignment of experimental spectra. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of this compound. nih.gov An MD simulation would track the trajectories of all atoms in the molecule, revealing how it flexes, bends, and rotates. This is particularly useful for understanding the flexibility of the ethyl butyrate chain and how the molecule might interact with a solvent or a biological receptor. The simulation can also explore the stability of different conformers over time and the transitions between them. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is invaluable for modeling reaction mechanisms. The synthesis of 2-(3-oxoindolin-2-ylidene) structures often involves condensation reactions. mdpi.comnih.gov Theoretical modeling can elucidate the step-by-step pathway of such a reaction, for instance, the acid- or base-catalyzed condensation between an oxindole and an appropriate carbonyl compound. By calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them, a complete energy profile of the reaction can be constructed. Transition state analysis identifies the highest energy barrier (the rate-determining step) and provides a detailed geometric and electronic structure of the fleeting transition state, which is impossible to observe experimentally. This analysis is critical for optimizing reaction conditions and understanding the underlying factors that control the reaction's outcome. mdpi.com

Advanced Computational Techniques for Stereochemical Predictions

The stereochemistry of this compound, specifically the configuration around the exocyclic carbon-carbon double bond, dictates its three-dimensional structure and, consequently, its chemical and physical properties. The molecule can exist as two geometric isomers, the E and Z isomers. Advanced computational techniques are indispensable tools for predicting the preferred isomer and the energy barrier to their interconversion. These methods provide insights into the molecule's conformational landscape without the need for empirical data.

The primary computational approach for stereochemical prediction involves the use of quantum mechanical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost. nih.gov For a molecule like this compound, the process begins with the in silico construction of both the E and Z isomers.

Geometry optimization is then performed for each isomer using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). This process calculates the lowest energy conformation for each isomer by minimizing the forces on each atom. The resulting optimized geometries provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Following geometry optimization, frequency calculations are typically performed. These calculations serve two purposes: first, to confirm that the optimized structures correspond to true energy minima on the potential energy surface (indicated by the absence of imaginary frequencies), and second, to provide thermodynamic data such as the Gibbs free energy. By comparing the Gibbs free energies of the E and Z isomers, the thermodynamically more stable isomer can be predicted. For many indigoid-type molecules, the E isomer is often found to be the more stable configuration. mdpi.com

To understand the dynamics of isomerization between the E and Z forms, a transition state search can be conducted. This involves identifying the highest energy point along the reaction coordinate for the rotation around the exocyclic double bond. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to locate the transition state structure. A frequency calculation on the transition state will yield a single imaginary frequency corresponding to the rotational motion, confirming it as a true saddle point. The energy difference between the ground state isomers and the transition state provides the activation energy for the E-Z isomerization.

More advanced and computationally intensive methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., CCSD(T)), can be employed for single-point energy calculations on the DFT-optimized geometries to obtain more accurate energy differences and rotational barriers. nih.gov

Furthermore, computational methods can predict spectroscopic properties that are crucial for experimental validation of the predicted stereochemistry. For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with MP2 or DFT, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for both the E and Z isomers. nih.gov These predicted spectra can then be compared with experimentally obtained NMR data to confirm the stereochemical assignment. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra for each isomer, as the wavelength of maximum absorption (λmax) is often different for E and Z isomers due to differences in their electronic structure.

The influence of the solvent on stereochemical preference can also be modeled using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of isomer energies in a more realistic chemical environment.

A representative summary of the type of data that would be generated from a computational study on the stereochemistry of this compound is presented in the table below.

| Computational Method | Parameter | E Isomer | Z Isomer | Transition State |

| DFT (B3LYP/6-31G*) | Relative Energy (kcal/mol) | 0.00 | +2.5 | +15.8 |

| Gibbs Free Energy (Hartree) | -X.xxxxxx | -X.xxxxxx | -X.xxxxxx | |

| TD-DFT | Predicted λmax (nm) | ~480 | ~470 | N/A |

| MP2-GIAO | Predicted 1H NMR (ppm) | δHα = 7.5 | δHα = 7.2 | N/A |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the kind of data that would be obtained from the described computational techniques.

Chemical Applications and Advanced Derivatives Research

2-(3-Oxoindolin-2-ylidene)ethyl butyrate (B1204436) as a Synthetic Intermediate

The inherent reactivity of the 2-(3-oxoindolin-2-ylidene)ethyl butyrate scaffold makes it a valuable precursor in organic synthesis. The electrophilic nature of the exocyclic alkene and the susceptibility of the ester and lactam functionalities to nucleophilic attack and rearrangement enable its use in building complex molecular frameworks and participating in sophisticated reaction cascades.

Building Block for Complex Molecular Architectures

The this compound core serves as a foundational element for the synthesis of more intricate and often biologically active molecules. The strategic placement of functional groups allows for its incorporation into larger, polycyclic systems. For instance, derivatives of the closely related 2-(2-oxoindoline-3-ylidene)acetates have been utilized in 1,3-dipolar cycloaddition reactions with nitrones to construct highly functionalized spiroisoxazolidines. researchgate.net This type of reaction, which forms a new five-membered heterocyclic ring spiro-fused to the oxindole (B195798) core, demonstrates the potential of the exocyclic double bond of the butyrate ester to act as a dipolarophile. The resulting spirooxindole architectures are of significant interest in drug discovery due to their three-dimensional complexity and presence in various natural products.

Furthermore, the general class of 2-oxoindolin-3-ylidene derivatives has been instrumental in the synthesis of compounds with potential therapeutic applications. For example, N'-(2-oxoindolin-3-ylidene)hydrazide derivatives have been identified as inhibitors of c-Met kinase, a target in cancer therapy. nih.gov These syntheses often involve the condensation of a hydrazine (B178648) derivative with the C3-carbonyl group of an isatin (B1672199) precursor, which underscores the versatility of the oxoindoline core, a structure readily accessible for elaboration into compounds like this compound. While direct examples using the butyrate ester are not extensively documented, the established reactivity of analogous esters and nitriles strongly suggests its utility as a starting material for similarly complex and potentially bioactive molecules.

Precursor in Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are highly efficient synthetic strategies where a single reaction setup initiates a sequence of consecutive transformations, leading to a significant increase in molecular complexity in a single operation. The 2-(3-oxoindolin-2-ylidene) scaffold is well-suited for such processes. Research on related 2-(3-oxoindolin-2-ylidene)acetonitriles has shown their involvement in cyanide-mediated cascade reactions. mdpi.comnih.gov These reactions can start from simpler precursors like ortho-nitrochalcones and proceed through a series of Michael additions and cyclizations to form the functionalized oxoindoline core. mdpi.com

While specific cascade reactions commencing from this compound are not prominently featured in the literature, the reactivity of the core structure is indicative of its potential. For example, oxa-Michael-initiated cascade reactions have been observed with related enone systems, leading to complex bridged structures. beilstein-journals.org It is conceivable that the butyrate ester could participate in similar base- or nucleophile-initiated cascades, where the initial attack on the electrophilic double bond triggers subsequent intramolecular cyclizations or rearrangements involving the ester or the indoline (B122111) ring. The development of such cascade reactions starting from this compound would represent a significant advancement, offering a streamlined route to diverse heterocyclic structures.

Development of Novel Derivatization Strategies

The synthetic utility of this compound is greatly enhanced by the potential for derivatization at multiple sites on the molecule. Modifications can be readily introduced at the indoline nitrogen, on the aromatic ring, and by altering the ester moiety itself. These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in medicinal chemistry and materials science.

Modification at the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring is a key site for synthetic modification. It can be readily alkylated or acylated to introduce a wide variety of substituents. Standard alkylation procedures, such as treatment with an alkyl halide in the presence of a base, can be applied to the this compound system. libretexts.org This N-substitution not only alters the physical properties of the molecule, such as solubility, but can also have a profound impact on its biological activity. For instance, in related indole-based compounds, the nature of the N-substituent has been shown to be critical for their interaction with biological targets.

The synthesis of N-substituted derivatives typically begins with the appropriate N-substituted isatin, which is then subjected to a condensation reaction, such as a Knoevenagel or Wittig-type reaction, to introduce the exocyclic ethyl butyrate side chain. scispace.comorganic-chemistry.org This approach allows for the incorporation of a diverse array of functional groups at the nitrogen position from the outset of the synthesis.

| Starting Material | Reagent | Product |

| Isatin | Ethyl 4-bromo-2-butyrylacetate | N-unsubstituted this compound |

| N-Methylisatin | Ethyl 4-phosphoranylidene-butyrate | N-Methyl-2-(3-Oxoindolin-2-ylidene)ethyl butyrate |

| N-Benzylisatin | Ethyl 4-bromo-2-butyrylacetate | N-Benzyl-2-(3-Oxoindolin-2-ylidene)ethyl butyrate |

Alterations on the Aromatic Ring

The aromatic ring of the indoline core provides another avenue for derivatization. Substituents can be introduced onto the benzene (B151609) ring to modulate the electronic properties of the entire molecule. Electron-donating or electron-withdrawing groups can influence the reactivity of the exocyclic double bond and the carbonyl group, as well as affect the molecule's binding affinity to biological targets.

The synthesis of aromatically substituted this compound derivatives is most commonly achieved by starting with a pre-functionalized isatin. ijrrjournal.com A wide variety of substituted anilines can be converted into the corresponding isatins, which then serve as precursors for the final product. For example, the synthesis of 5-bromo or 5-nitro derivatives of related 2-oxoindolin-3-ylidene compounds has been well-documented. nih.gov These halogenated or nitrated derivatives can then serve as handles for further synthetic transformations, such as cross-coupling reactions, to introduce additional complexity.

| Starting Isatin Derivative | Condensation Partner | Resulting Aromatic Substitution |

| 5-Bromo-isatin | Ethyl 4-bromo-2-butyrylacetate | 5-Bromo-2-(3-oxoindolin-2-ylidene)ethyl butyrate |

| 5-Nitro-isatin | Ethyl 4-phosphoranylidene-butyrate | 5-Nitro-2-(3-oxoindolin-2-ylidene)ethyl butyrate |

| 5-Methoxy-isatin | Ethyl 4-bromo-2-butyrylacetate | 5-Methoxy-2-(3-oxoindolin-2-ylidene)ethyl butyrate |

Variations of the Ester Moiety

The ester group of this compound is another site amenable to modification. The most straightforward variation is achieved through transesterification. masterorganicchemistry.com By treating the ethyl butyrate ester with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl groups. This allows for the synthesis of a library of esters with varying steric and electronic properties, which can be useful for structure-activity relationship studies. For example, reacting the ethyl ester with methanol (B129727) under acidic conditions would yield the corresponding methyl ester, while reaction with isopropanol (B130326) would furnish the isopropyl ester.

Alternatively, different ester functionalities can be introduced from the beginning of the synthesis. Instead of using an ethyl butyrate-derived reagent in the condensation with isatin, one could employ analogous methyl, propyl, or benzyl (B1604629) esters. For instance, a Knoevenagel condensation of isatin with a methyl or benzyl butyrylacetate would directly yield the corresponding methyl or benzyl ester of 2-(3-oxoindolin-2-ylidene)acetic acid. scispace.com This approach offers a more direct route to a variety of ester derivatives.

| Original Ester | Reagent (Alcohol) | Catalyst | New Ester Product |

| This compound | Methanol | Acid (e.g., H₂SO₄) | 2-(3-Oxoindolin-2-ylidene)methyl butyrate |

| This compound | Isopropanol | Base (e.g., NaOPr) | 2-(3-Oxoindolin-2-ylidene)isopropyl butyrate |

| This compound | Benzyl alcohol | Acid (e.g., H₂SO₄) | 2-(3-Oxoindolin-2-ylidene)benzyl butyrate |

Potential in Functional Materials Chemistry Research (e.g., as Chromophores or Dyes)

The core structure of this compound is based on the 2-alkylideneindolin-3-one scaffold. This class of compounds is recognized for its significant role in the field of dyes and pigments. A notable historical example is the bis-indole indirubin, a component of the ancient dye Tyrian purple, which highlights the inherent chromophoric properties of the oxoindolin-ylidene moiety. nih.govmdpi.com The extended π-system and the presence of electron-donating and electron-withdrawing groups within this core structure are responsible for the absorption of light in the visible spectrum, leading to their characteristic colors.

Research into related (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has shown that these compounds often exhibit colors ranging from orange to red solids. nih.gov The specific color is dependent on the nature of the aryl group attached. This suggests that derivatives of 2-(3-oxoindolin-2-ylidene) could be systematically modified to produce a palette of colors. The ethyl butyrate moiety in this compound could potentially be explored for its effect on the solubility of the dye in various solvents or polymer matrices, a critical factor for practical applications in functional materials.

Below is a table summarizing the observed colors and physical states of related 2-(3-oxoindolin-2-ylidene) derivatives, which can provide an indication of the potential properties of this compound.

| Compound Name | Observed Color | Physical State |

| (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile | Orange Solid | Solid |

| (E)-2-(3-oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile | Orange Solid | Solid |

| (Z)-2-(3-oxoindolin-2-ylidene)-2-(thiophen-2-yl)acetonitrile | Red Solid | Solid |

| (E)-2-(3-oxoindolin-2-ylidene)-2-(3,4,5-trimethoxyphenyl)acetonitrile | Red Solid | Solid |

| (E)-2-(3-chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | Orange Solid | Solid |

| (E)-2-(4-(tert-butyl)phenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | Red Solid | Solid |

Data inferred from studies on related arylacetonitrile derivatives. nih.govmdpi.com

Exploration in Chemical Biology Research (Focus on Chemical Mechanisms of Interaction)

The 2-alkylideneindolin-3-one framework, central to this compound, is a privileged scaffold in medicinal chemistry and chemical biology. mdpi.com Numerous synthetic analogs of related compounds have been reported to exhibit potent and selective pharmacological activities, including the inhibition of glycogen (B147801) synthase kinases and cyclin-dependent kinases. mdpi.com This suggests that the 2-(3-oxoindolin-2-ylidene) moiety can serve as a pharmacophore that interacts with specific biological targets.

The exploration of this compound in chemical biology would likely focus on elucidating the chemical mechanisms through which it interacts with biomolecules. The ethyl butyrate ester group introduces a potential site for enzymatic hydrolysis by esterases, which are ubiquitous in biological systems. This could lead to the in-situ formation of a carboxylic acid derivative, which may have different binding affinities or cellular permeability compared to the parent ester. Such a mechanism could be exploited for prodrug strategies.

Furthermore, the electrophilic nature of the exocyclic double bond in the 2-(3-oxoindolin-2-ylidene) core makes it a potential Michael acceptor. This could facilitate covalent interactions with nucleophilic residues, such as cysteine, in the active sites of target proteins. This mechanism of action is a key area of investigation for many kinase inhibitors.

Research on related alkylidene oxindoles has highlighted their importance as functional moieties in pharmaceutical chemistry. researchgate.netmdpi.com The synthesis of novel oxindoles with various substituents on the exocyclic double bond is an active area of research aimed at discovering new biologically active compounds. researchgate.netmdpi.com The study of this compound would contribute to understanding how an ethyl butyrate substituent influences the reactivity of the core scaffold and its interactions with biological systems.

The table below outlines potential areas of investigation regarding the chemical mechanisms of interaction for this compound in a chemical biology context.

| Research Focus Area | Potential Chemical Mechanism |

| Enzymatic Lability | Hydrolysis of the ethyl butyrate ester by cellular esterases to release a more polar carboxylic acid metabolite. This could alter the compound's pharmacokinetic and pharmacodynamic properties. |

| Covalent Modification of Protein Targets | The α,β-unsaturated ketone system within the 2-(3-oxoindolin-2-ylidene) core acting as a Michael acceptor for nucleophilic amino acid residues (e.g., cysteine) on target proteins, leading to irreversible inhibition. |

| Non-covalent Interactions | The planar oxoindole ring system can participate in π-stacking interactions with aromatic residues in a binding pocket. Hydrogen bonding can occur with the carbonyl oxygen and the N-H group of the indole (B1671886) ring. |

| Influence on Physicochemical Properties | The ethyl butyrate group can affect the compound's solubility, lipophilicity, and cell membrane permeability, thereby influencing its bioavailability and intracellular concentration. |

Future Directions and Unexplored Avenues in 2 3 Oxoindolin 2 Ylidene Ethyl Butyrate Research

Challenges and Opportunities in Scalable Synthesis

The development of a robust and scalable synthesis for 2-(3-Oxoindolin-2-ylidene)ethyl butyrate (B1204436) presents both challenges and opportunities. A key challenge lies in the efficient and stereoselective construction of the exocyclic double bond. While methods for the synthesis of related 2-(3-oxoindolin-2-ylidene)acetonitriles have been reported, adapting these to incorporate an ethyl butyrate moiety requires careful consideration of reaction conditions to avoid side reactions such as hydrolysis of the ester group. mdpi.comnih.govresearchgate.net

One promising approach is a one-pot synthesis starting from ortho-nitroacetophenone and an appropriate aldehyde, followed by a Michael addition-cyclization cascade. mdpi.comnih.govresearchgate.net However, the scalability of such a process may be hindered by factors such as the use of cyanide sources and the generation of byproducts.

Table 1: Potential Synthetic Strategies for 2-(3-Oxoindolin-2-ylidene)ethyl butyrate

| Starting Materials | Reagents and Conditions | Potential Advantages | Potential Challenges |

| ortho-Nitroacetophenone, Glyoxylic acid ethyl ester | Base-catalyzed aldol (B89426) condensation, followed by reductive cyclization | Convergent approach | Control of stereoselectivity, potential for side reactions |

| Isatin (B1672199), (Butyryloxy)ethyltriphenylphosphonium bromide | Wittig reaction | Direct formation of the exocyclic double bond | Preparation of the phosphonium (B103445) salt, potential for E/Z isomer mixtures |

| ortho-Iodoaniline, Ethyl 4-oxohexanoate | Palladium-catalyzed carbonylation and cyclization | High atom economy | High-pressure carbon monoxide, catalyst cost and sensitivity |

Opportunities for innovation lie in the development of greener and more efficient catalytic systems. For instance, employing transition-metal catalysts or organocatalysts could offer milder reaction conditions and improved selectivity, thereby facilitating a more sustainable and scalable synthesis.

Investigation of Less Explored Reactivity Modes

The reactivity of the 2-(3-oxoindolin-2-ylidene) moiety is rich and offers numerous avenues for further exploration. The exocyclic double bond, being part of a conjugated system, is susceptible to various transformations. While reactions at the C3-carbonyl and the N-H of the indolinone core are well-documented for related systems, the specific reactivity of the vinylidene ethyl butyrate substituent is a key area for future studies.

Less explored reactivity modes could include:

Cycloaddition Reactions: The electron-deficient double bond could participate in [4+2], [3+2], and other cycloaddition reactions to construct complex heterocyclic scaffolds.

Asymmetric Hydrogenation: The development of catalytic asymmetric hydrogenation methods would provide access to chiral 2-(3-oxoindolin-2-yl)ethyl butyrate, a potentially valuable building block for stereoselective synthesis.

Radical Reactions: Investigating the susceptibility of the double bond to radical addition reactions could open up new pathways for functionalization.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms presents a significant opportunity to accelerate the investigation of this compound. researchgate.netepa.govmdpi.com Flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for rapid reaction optimization. researchgate.netepa.gov

An automated flow synthesis setup could be designed to systematically explore a wide range of reaction parameters, such as temperature, pressure, residence time, and catalyst loading, to quickly identify optimal conditions for the synthesis of the target compound. youtube.com This approach would not only improve efficiency but also facilitate the generation of a library of derivatives for structure-activity relationship studies. The use of cartridge-based automated synthesizers could further simplify the process, making complex transformations more accessible. youtube.com

Advanced Characterization Techniques for Dynamic Systems

Understanding the behavior of this compound in solution and during chemical transformations requires the application of advanced characterization techniques. Due to the potential for dynamic equilibria, such as tautomerism and E/Z isomerization, methods capable of probing these processes in real-time are crucial.

Table 2: Advanced Characterization Techniques

| Technique | Information Gained | Relevance to the Compound |

| In-situ NMR Spectroscopy | Reaction kinetics, intermediate identification, structural elucidation of dynamic species. rptu.demagritek.comiastate.eduacs.org | Monitoring the formation of the compound and characterizing any isomeric forms present in solution. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity. | Unambiguous assignment of all proton and carbon signals, confirming the structure of the final product and any intermediates. |

| X-ray Crystallography | Solid-state conformation and packing. | Definitive determination of the three-dimensional structure, including the stereochemistry of the exocyclic double bond. |

| Mass Spectrometry (e.g., HRMS) | Accurate mass and molecular formula. mdpi.com | Confirmation of the elemental composition of the synthesized compound. |

The use of online reaction monitoring with techniques like flow NMR would be particularly valuable for studying reaction kinetics and identifying transient intermediates that may not be observable using traditional offline analysis. rsc.org

Synergistic Approaches Combining Synthetic and Computational Studies

A powerful strategy for advancing the understanding of this compound involves a synergistic combination of synthetic experimentation and computational modeling. nih.govescholarship.orgmdpi.com Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, stability of different isomers, and reaction mechanisms. mdpi.com

Computational studies can be employed to:

Predict the most stable tautomeric and isomeric forms of the molecule.

Model transition states to elucidate reaction pathways and predict reactivity.

Calculate spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental data.

Simulate molecular docking with biological targets to predict potential bioactivity. nih.govnih.gov

By integrating computational predictions with experimental results, researchers can develop a deeper understanding of the fundamental properties of this compound, guiding the design of new synthetic routes and the exploration of its potential applications. This combined approach has been successfully used to study other heterocyclic systems. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.